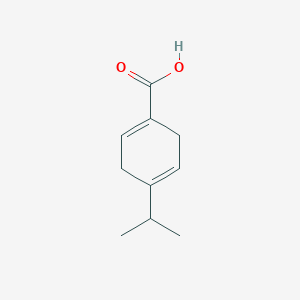
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by a cyclohexadiene ring substituted with a propan-2-yl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexadiene with isopropyl bromide in the presence of a base to introduce the propan-2-yl group. This is followed by oxidation to introduce the carboxylic acid group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carboxylic acid can be compared with other similar compounds such as:
4-(Propan-2-yl)cyclohexa-1,4-diene-1-carbaldehyde: This compound has a similar structure but with an aldehyde group instead of a carboxylic acid group.
N-{4-[(Propan-2-yl)imino]cyclohexa-2,5-dien-1-ylidene}aniline: This compound features an imino group and a phenyl group, making it structurally similar but functionally different.
(1S,4S)-4-(Propan-2-yl)cyclohexane-1-carboxylic acid: This compound has a saturated cyclohexane ring instead of a cyclohexadiene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a propan-2-yl group and a carboxylic acid group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
285142-14-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-propan-2-ylcyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,6-7H,4-5H2,1-2H3,(H,11,12) |
Clave InChI |
NMKACEPSUGRCPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC(=CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















